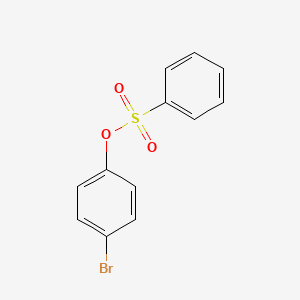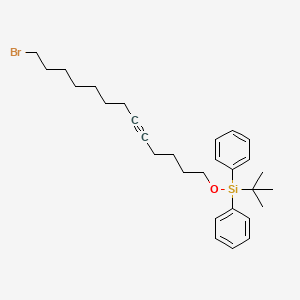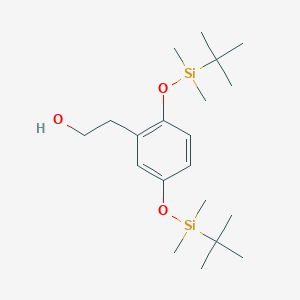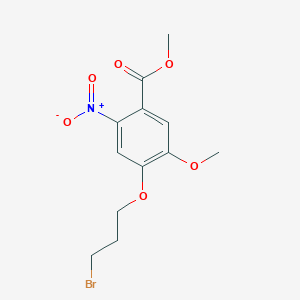
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C12H14BrNO6 and its molecular weight is 348.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Application
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate and related compounds show potential in photodynamic therapy, especially in the treatment of cancer. Studies have highlighted the use of zinc phthalocyanine derivatives with high singlet oxygen quantum yields for this purpose. These compounds, including those with bromo-methoxy-nitrobenzoate structures, demonstrate promising properties as photosensitizers in Type II mechanisms, crucial for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Chemical Transformations
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate and its derivatives play a significant role in organic synthesis. Various studies have demonstrated their utility in synthesizing compounds like esters and ethers through processes like bromomethoxylation. These reactions are fundamental in creating intermediate products for developing drugs and other organic compounds. The structural modifications and synthesis methods are critical for producing specific compounds with desired properties and applications in pharmaceuticals and other industries (Yin Dulin, 2007).
Chemical Properties and Reactivity Studies
Understanding the chemical properties and reactivity of compounds like methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is essential for various scientific applications. Research in this area includes studying solvolysis, substitution reactions, and the effect of different groups on the reactivity and stability of these compounds. Such studies are crucial in the field of synthetic chemistry and for understanding the behavior of these compounds under different conditions (B. Jursic, M. Ladika, & D. E. Sunko, 1986).
Propriétés
IUPAC Name |
methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGOTMLRZAILCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471206 | |
| Record name | methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate | |
CAS RN |
343308-49-6 | |
| Record name | methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

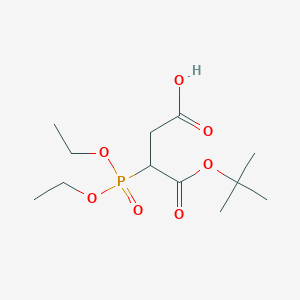


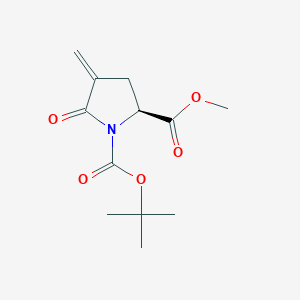

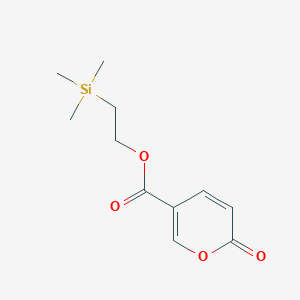
![5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine](/img/structure/B8264990.png)
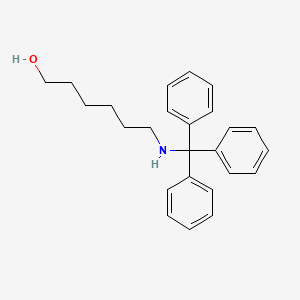
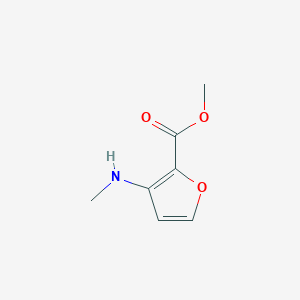
![[4-(Trifluoromethyl)pyridinium-1-yl]trifluoroboronanion](/img/structure/B8265001.png)

